molecular formula C17H17N5O2S B4065580 2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole

2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole

Cat. No. B4065580
M. Wt: 355.4 g/mol
InChI Key: QRERSVTUNDTFLK-UHFFFAOYSA-N
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Description

“2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole” is a chemical compound with the molecular formula C17H17N5O2S. It has an average mass of 355.414 Da and a monoisotopic mass of 355.110291 Da .


Molecular Structure Analysis

In a similar compound, the dihedral angle between the benzimidazole moiety and the benzene ring was found to be 40.08 (6)° . The molecules are linked into chains along the b axis by intermolecular N—H⋯N hydrogen bonds. The chains are interlinked into a two-dimensional network by C—H⋯O hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole” are not detailed in the literature, benzimidazole derivatives are known to interact with various receptors and proteins, contributing to their biological activity .

Scientific Research Applications

Antihistaminic Activity

Benzimidazole derivatives have been synthesized and evaluated for their antihistaminic potential. These compounds have demonstrated widespread pharmacological activities, with a particular focus on allergic diseases due to their low toxicities. The antihistaminic activity of these derivatives, including those related to piperazinyl benzimidazole, offers promising therapeutic options in the treatment of allergic conditions (Gadhave, Vichare, & Joshi, 2012).

Antimicrobial and Antifungal Agents

Synthesis and evaluation of piperazine derivatives have shown significant antimicrobial and antifungal properties. This research has contributed to the development of new compounds with potential application in treating infections caused by various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Such studies highlight the role of benzimidazole and piperazine analogs in addressing resistant microbial strains (Suryavanshi & Rathore, 2017).

Antitumor Activity

Research into benzimidazole derivatives has also explored their antitumor properties, particularly against lung cancer cell lines. These compounds, including those with a piperazine moiety, have shown cytotoxic and apoptotic effects on cancer cells, suggesting their potential as chemotherapeutic agents. The novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moieties have been identified as potent anticancer agents, highlighting the importance of structural variation in enhancing biological activity (Yurttaş, Çiftçi, Aksoy, & Demirayak, 2020).

Antiprotozoal Activity

The antiprotozoal activity of nitroimidazole compounds, including those with piperazine derivatives, has been investigated, offering insights into their mechanism of action against parasitic infections. These compounds have been studied for their potential use in treating diseases caused by protozoans, with a focus on developing less toxic and more effective therapeutic options. The research emphasizes the significance of nitroimidazole derivatives in the treatment of protozoan infections, contributing to the development of new drugs for neglected tropical diseases (Raether & Hänel, 2003).

Mechanism of Action

Benzimidazole derivatives exert their effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the activity .

Future Directions

Benzimidazole derivatives are gaining attention due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of “2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole” and similar compounds, as well as optimizing their synthesis methods .

properties

IUPAC Name

2-(2-nitro-5-piperazin-1-ylphenyl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-22(24)15-6-5-12(21-9-7-18-8-10-21)11-16(15)25-17-19-13-3-1-2-4-14(13)20-17/h1-6,11,18H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRERSVTUNDTFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-nitro-5-(piperazin-1-yl)phenyl]sulfanyl}-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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